molecular formula C9H8Br2O B11837728 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol

5,6-Dibromo-2,3-dihydro-1H-inden-1-ol

Cat. No.: B11837728
M. Wt: 291.97 g/mol
InChI Key: VVUXYQPFKFQNMT-UHFFFAOYSA-N
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Description

5,6-Dibromo-2,3-dihydro-1H-inden-1-ol is a brominated derivative of indan-1-ol. This compound is characterized by the presence of two bromine atoms at the 5th and 6th positions of the indan ring system. It is a significant compound in organic chemistry due to its unique structure and reactivity, making it useful in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol typically involves the bromination of 2,3-dihydro-1H-inden-1-ol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromo-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,6-Dibromo-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dibromo-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets. The bromine atoms and hydroxyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Difluoro-2,3-dihydro-1H-inden-1-ol
  • 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol
  • 5,6-Diiodo-2,3-dihydro-1H-inden-1-ol

Uniqueness

5,6-Dibromo-2,3-dihydro-1H-inden-1-ol is unique due to the presence of bromine atoms, which impart distinct reactivity compared to its fluoro, chloro, and iodo analogs. Bromine atoms are larger and more polarizable, influencing the compound’s chemical behavior and interactions .

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

5,6-dibromo-2,3-dihydro-1H-inden-1-ol

InChI

InChI=1S/C9H8Br2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2

InChI Key

VVUXYQPFKFQNMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1O)Br)Br

Origin of Product

United States

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